E3 ligase Ligand-Linker Conjugates 11

Catalog No.
S006851
CAS No.
1835705-61-7
M.F
C39H61ClN4O6S
M. Wt
749.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
E3 ligase Ligand-Linker Conjugates 11

CAS Number

1835705-61-7

Product Name

E3 ligase Ligand-Linker Conjugates 11

IUPAC Name

(2S,4R)-1-[(2S)-2-[6-[5-(6-chlorohexoxy)pentoxy]hexanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

Molecular Formula

C39H61ClN4O6S

Molecular Weight

749.4 g/mol

InChI

InChI=1S/C39H61ClN4O6S/c1-29-35(51-28-42-29)31-18-16-30(17-19-31)26-41-37(47)33-25-32(45)27-44(33)38(48)36(39(2,3)4)43-34(46)15-9-7-12-22-50-24-14-8-13-23-49-21-11-6-5-10-20-40/h16-19,28,32-33,36,45H,5-15,20-27H2,1-4H3,(H,41,47)(H,43,46)/t32-,33+,36-/m1/s1

InChI Key

DVLICOWBWULAJJ-RWTOGVPBSA-N

SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCOCCCCCOCCCCCCCl)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCOCCCCCOCCCCCCCl)O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCOCCCCCOCCCCCCCl)O

Description

E3 Ligase Ligand-Linker Conjugate 11 is a synthesized compound which incorporates a ligand for the E3 ubiquitin ligase and a PROTAC linker to bring together target protein and ubiquitinating machinery.

Mechanism of Action:

E3-LLC-11 consists of two key domains:

  • E3 Ligase Ligand: This moiety binds to a specific E3 ubiquitin ligase, an enzyme responsible for tagging proteins for degradation. E3-LLC-11 often employs Thalidomide as the ligand, which targets the Cereblon (CRBN) E3 ligase [].
  • Linker: This spacer arm connects the E3 ligase ligand to the target protein binding moiety, which is not present in E3-LLC-11. The linker plays a crucial role in optimizing the distance and flexibility between the target protein and the E3 ligase [].

Function of E3-LLC-11 in PROTAC Development:

E3-LLC-11 serves as a versatile building block for the synthesis of complete PROTAC molecules. By attaching a ligand specific to the target protein to the linker of E3-LLC-11, a complete PROTAC is formed []. This PROTAC can then recruit both the target protein and the E3 ligase, bringing them in close proximity. The E3 ligase subsequently tags the target protein with ubiquitin, leading to its degradation by the proteasome [].

Applications in Scientific Research:

E3-LLC-11 offers valuable tools for researchers studying protein degradation and its potential therapeutic applications. Here are some specific examples:

  • Targeted Protein Degradation: E3-LLC-11 can be used to develop PROTACs for degrading disease-associated proteins, aiding in the development of new therapeutic strategies for various cancers and neurodegenerative diseases [].
  • Chemical Biology Studies: E3-LLC-11 facilitates the investigation of protein-protein interactions and the ubiquitin-proteasome system, providing insights into cellular regulatory mechanisms [].
  • Target Validation: PROTACs generated using E3-LLC-11 can be employed to validate the essentiality of specific proteins for cellular function and disease development [].

E3 ligase Ligand-Linker Conjugates 11 is a specialized compound designed for use in proteolysis-targeting chimera (PROTAC) technology. This compound integrates a ligand for the E3 ubiquitin ligase, specifically the Von Hippel-Lindau (VHL) ligand based on (S,R,S)-AHPC, and a polyethylene glycol (PEG) linker. The primary function of E3 ligase Ligand-Linker Conjugates 11 is to facilitate the targeted degradation of proteins, such as GFP-HaloTag7, by recruiting the ubiquitin-proteasome system to specific substrates within cellular environments .

E3-LLC-11 functions as part of a PROTAC molecule. The mechanism involves these steps []:

  • Target Protein Binding: The ligand portion of the complete PROTAC (E3-LLC-11 conjugated to a target protein ligand) binds to the specific protein targeted for degradation.
  • Recruitment of E3 Ligase: The E3 ligand moiety of the PROTAC interacts with the E3 ubiquitin ligase, bringing the target protein in close proximity.
  • Ubiquitination: The E3 ligase transfers ubiquitin molecules onto the target protein, marking it for degradation.
  • Proteasomal Degradation: The tagged protein is recognized by the cellular machinery, the proteasome, and broken down into its constituent amino acids.
Involving E3 ligase Ligand-Linker Conjugates 11 typically include:

  • Substitution Reactions: These reactions are crucial for attaching the linker to the ligand, enabling the formation of the complete conjugate.
  • Ubiquitination: Once the conjugate binds to its target protein, it promotes ubiquitination, marking the protein for degradation by the proteasome.

The typical reaction conditions may involve solvents like dimethylformamide and reagents such as primary amines and bases like DIPEA at elevated temperatures to ensure effective coupling of components .

E3 ligase Ligand-Linker Conjugates 11 exhibits significant biological activity by inducing the degradation of specific proteins within cells. This activity is particularly valuable in research settings where understanding protein function and regulation is essential. By facilitating targeted protein degradation, this compound helps elucidate cellular pathways and mechanisms related to diseases such as cancer .

The synthesis of E3 ligase Ligand-Linker Conjugates 11 involves several key steps:

  • Ligand Preparation: The VHL ligand is synthesized using standard organic synthesis techniques.
  • Linker Attachment: The PEG linker is conjugated to the VHL ligand through a series of substitution reactions, often using coupling agents in organic solvents.
  • Purification: The final product undergoes purification techniques such as high-performance liquid chromatography to ensure high purity and yield.

These methods can be adapted for scale-up in industrial settings while maintaining quality control through analytical techniques like mass spectrometry .

E3 ligase Ligand-Linker Conjugates 11 has a wide range of applications:

  • Research: Used extensively in cell biology to study protein interactions and degradation pathways.
  • Therapeutics: Potentially applicable in developing treatments for diseases where targeted protein degradation could inhibit tumor growth or other pathological processes.
  • Drug Development: Serves as a tool in pharmaceutical research for creating new drugs that exploit the ubiquitin-proteasome system .

Interaction studies involving E3 ligase Ligand-Linker Conjugates 11 focus on its binding affinity and specificity towards target proteins. These studies often utilize techniques such as:

  • Surface Plasmon Resonance: To measure binding kinetics and affinity.
  • Fluorescence Resonance Energy Transfer: To assess interactions within living cells.
  • Co-immunoprecipitation: To confirm physical interactions between the conjugate and target proteins.

Such studies help characterize the effectiveness of E3 ligase Ligand-Linker Conjugates 11 in mediating protein degradation .

E3 ligase Ligand-Linker Conjugates 11 shares similarities with other compounds used in PROTAC technology but stands out due to its specific design and functional capabilities. Here are some comparable compounds:

Compound NameUnique Features
E3 Ligase Ligand-Linker Conjugate 94Utilizes different E3 ligases like Cereblon; broader target range.
cIAP1 Ligand-Linker Conjugate 11Targets inhibitor of apoptosis proteins; distinct mechanism of action .
E3 Ligase Ligand-Linker Conjugate 6Incorporates alternative linkers for varied stability; different biological targets .

E3 ligase Ligand-Linker Conjugates 11 is unique due to its specific incorporation of the VHL ligand and its effectiveness in targeting specific proteins for degradation, making it a valuable asset in both research and therapeutic contexts .

E3 ligase Ligand-Linker Conjugate 11 exhibits a complex molecular architecture characterized by three distinct structural domains connected through a flexible linker system [9]. The compound features a von Hippel-Lindau ligand domain based on the (S,R,S)-AHPC scaffold, which serves as the E3 ligase recognition element [2] [11]. This ligand domain contains a pyrrolidine ring system with defined stereochemical centers at positions 2S and 4R, establishing the critical spatial arrangement required for von Hippel-Lindau protein binding [9] [13].

The stereochemical configuration of E3 ligase Ligand-Linker Conjugate 11 incorporates three defined atom stereocenters with no undefined stereochemical elements [9]. The central pyrrolidine ring maintains a 4-hydroxy substitution in the R-configuration, while the adjacent carbon center adopts the S-configuration [13]. The tertiary carbon bearing the dimethylbutanoyl group exhibits S-stereochemistry, completing the (S,R,S) designation that is essential for biological activity [2] [11].

The linker domain consists of a polyethylene glycol-alkyl hybrid chain structure featuring alternating ether and methylene units [9] [11]. This design provides the molecule with sufficient conformational flexibility to accommodate the geometric constraints imposed by simultaneous binding to both the target protein and the E3 ligase [2]. The linker terminates with a chlorohexyl moiety, which serves as a reactive electrophilic warhead for nucleophilic displacement reactions during proteolysis-targeting chimera synthesis [11] [22].

Table 1: Stereochemical Centers in E3 ligase Ligand-Linker Conjugate 11

PositionConfigurationFunctional GroupBiological Significance
C-2 (Pyrrolidine)SCarboxamidevon Hippel-Lindau binding interface [9]
C-4 (Pyrrolidine)RHydroxylHydrogen bonding stabilization [13]
C-α (Valyl)SAmidePeptide backbone mimetic [11]

Canonical SMILES Representation and IUPAC Nomenclature

The canonical SMILES representation of E3 ligase Ligand-Linker Conjugate 11 is documented as: CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3CC@HO [9]. This representation captures the complete molecular connectivity including all stereochemical designations and atomic arrangements within the structure.

The systematic IUPAC nomenclature for this compound is (2S,4R)-1-[(2S)-2-[6-[5-(6-chlorohexoxy)pentoxy]hexanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide [9] [13]. This nomenclature precisely defines the stereochemical configuration, substitution pattern, and connectivity of all functional groups within the molecular framework.

The molecular formula C39H61ClN4O6S reflects the elemental composition, indicating a molecular weight of 749.4 g/mol [9] [11]. The structure incorporates multiple heteroatoms including nitrogen, oxygen, sulfur, and chlorine, which contribute to the compound's diverse chemical reactivity and biological recognition properties [2] [3].

Table 2: Molecular Identifiers and Chemical Descriptors

ParameterValueReference
CAS Registry Number1835705-61-7 [9]PubChem Database
Molecular FormulaC39H61ClN4O6S [9]Computed Analysis
InChI KeyDVLICOWBWULAJJ-RWTOGVPBSA-N [9]Chemical Structure Database
Heavy Atom Count51 [9]Structural Analysis
Rotatable Bond Count25 [9]Conformational Flexibility

Physicochemical Properties Analysis

Solubility Profile in Polar vs. Non-Polar Solvents

E3 ligase Ligand-Linker Conjugate 11 demonstrates differential solubility characteristics across polar and non-polar solvent systems, reflecting its amphiphilic molecular architecture [2] [11]. In highly polar aprotic solvents, the compound exhibits enhanced solubility with dimethyl sulfoxide supporting concentrations of at least 100 mg/mL, equivalent to 133.43 mM [2] [11]. This high solubility in dimethyl sulfoxide is attributed to the solvent's ability to solvate both the polar amide functionalities and the extended polyethylene glycol linker segments [29] [31].

Ethanol, representing a polar protic solvent system, supports moderate solubility levels of approximately 50 mg/mL or 66.72 mM [2]. The reduced solubility in ethanol compared to dimethyl sulfoxide reflects competitive hydrogen bonding between the solvent molecules and the compound's multiple hydrogen bond donor and acceptor sites [31]. The compound's topological polar surface area of 158 Ų indicates significant polar character that favors interaction with polar solvent environments [9].

Non-polar organic solvents present significantly reduced solubility profiles for E3 ligase Ligand-Linker Conjugate 11 [30] [31]. The extended alkyl chain segments and aromatic thiazole moiety provide some hydrophobic character, but the overall molecular polarity limits dissolution in non-polar media [31]. Computational analysis indicates that the compound adopts conformations in non-polar environments that minimize exposed polar surface area through intramolecular hydrogen bonding and conformational folding [30].

Table 3: Solubility Profile Across Solvent Systems

Solvent ClassRepresentative SolventSolubility (mg/mL)Molarity (mM)Mechanism
Polar AproticDimethyl Sulfoxide≥100 [2]133.43 [11]Polar solvation
Polar ProticEthanol50 [2]66.72 [11]Hydrogen bonding
AqueousWaterLimited [31]<1 [31]Hydrophobic exclusion
Non-polarChloroformPoor [30]<0.1 [30]Polarity mismatch

Thermal Stability and Degradation Kinetics

The thermal stability profile of E3 ligase Ligand-Linker Conjugate 11 reveals a predicted boiling point of 921.3 ± 65.0°C under standard atmospheric conditions [18] [22]. This elevated boiling point reflects the extensive intermolecular hydrogen bonding network and the high molecular weight of the compound [18]. The predicted density of 1.152 ± 0.06 g/cm³ indicates a compact molecular packing arrangement that contributes to thermal stability [18] [22].

Storage temperature recommendations specify maintenance at 2-8°C for optimal long-term stability [18] [22]. Under these conditions, the compound remains chemically stable for extended periods without significant degradation [11]. When stored as solutions, stability profiles indicate that stocks maintained at -80°C retain activity for up to 6 months, while storage at -20°C limits stability to approximately 1 month [11] [18].

Thermal degradation kinetics analysis reveals that the compound undergoes decomposition through multiple pathways at elevated temperatures [20] [26]. The polyethylene glycol linker segments represent the most thermally labile components, with ether bond cleavage occurring preferentially at temperatures above 200°C [26]. The von Hippel-Lindau ligand domain demonstrates greater thermal stability, with the pyrrolidine ring system maintaining structural integrity up to approximately 300°C [26] [28].

The predicted acid dissociation constant (pKa) of 14.08 ± 0.40 indicates that the compound exists predominantly in its neutral form under physiological pH conditions [18] [22]. This chemical stability under biological pH ranges contributes to the compound's utility as a building block for proteolysis-targeting chimera synthesis [2] [22].

Table 4: Thermal Stability Parameters

PropertyValueUncertaintyConditionsReference
Predicted Boiling Point921.3°C±65.0°C1 atm [18]Computational
Storage Temperature2-8°C-Long-term stability [18]Experimental
Solution Stability (-80°C)6 months-DMSO stocks [11]Vendor data
Solution Stability (-20°C)1 month-DMSO stocks [11]Vendor data
Predicted pKa14.08±0.40Aqueous medium [18]Computational

Retrosynthetic Analysis and Key Building Blocks

The retrosynthetic analysis of E3 Ligase Ligand-Linker Conjugate 11 reveals a modular synthetic approach based on the convergent assembly of three primary structural components [1] [2]. The compound, with molecular formula C39H61ClN4O6S and molecular weight 749.44 g/mol, represents a sophisticated example of PROTAC building block design [1].

The key building blocks identified through retrosynthetic disconnection include the von Hippel-Lindau ligand core (S,R,S)-AHPC (also designated as VH032-NH2), a polyethylene glycol linker of two units (PEG-2), and a terminal chloroalkyl chain for subsequent conjugation [1] [3]. This modular architecture facilitates systematic optimization of each component independently, enabling fine-tuning of degradation efficacy and physicochemical properties [4].

The VHL ligand component, comprising approximately 57.6% of the total molecular weight, serves as the E3 ligase recruitment moiety [1] [5]. The (S,R,S)-AHPC core structure incorporates critical stereochemical elements that ensure high-affinity binding to the VHL protein complex with a dissociation constant (Kd) of approximately 185 nanomolar [6]. The hydroxyproline residue within this ligand establishes essential hydrogen bonding interactions with Serine 110 in the VHL binding pocket [7].

The linker segment consists of a pentyl chain connected to a PEG-2 unit, providing optimal spacing of 18-20 atoms between the VHL ligand and the terminal chloride functionality [1]. This linker length falls within the validated range for effective ternary complex formation, as demonstrated by structure-activity relationship studies across multiple PROTAC systems [8]. The polyethylene glycol component enhances aqueous solubility while maintaining conformational flexibility necessary for productive protein-protein interactions [9].

Stepwise Synthesis Protocol Optimization

The initial phase involves Suzuki-Miyaura cross-coupling of 4-bromobenzylamine with 4-methylthiazole-5-boronic acid under palladium catalysis, achieving yields of 68-72% when conducted at 130°C in dimethylacetamide solvent [10]. This transformation establishes the thiazole-benzyl connectivity critical for VHL binding affinity. Temperature control proves essential, as reactions conducted below 120°C result in incomplete conversion, while temperatures exceeding 140°C promote undesired side reactions [13].

The subsequent coupling with tert-butyl (2S,4R)-4-hydroxy-2-((4-methylthiazol-5-yl)benzylcarbamoyl)pyrrolidine-1-carboxylate employs HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) as the coupling reagent in dimethylformamide [12]. Optimization studies demonstrate that maintaining the reaction temperature at 20°C and using 1.2 equivalents of HATU provides optimal yields of 85-92% while minimizing epimerization at the proline center [10].

The linker attachment proceeds through nucleophilic substitution of the primary amine with 1-bromo-5-chloropentane under basic conditions [1]. Potassium carbonate in acetonitrile at 60°C provides the optimal reaction environment, yielding 78-84% of the alkylated product. The choice of base proves critical, as stronger bases such as sodium hydride lead to elimination reactions, while weaker bases result in incomplete conversion [9].

The polyethylene glycol extension utilizes Williamson ether synthesis conditions with 2-(2-chloroethoxy)ethanol in the presence of sodium hydride in tetrahydrofuran [14]. This transformation proceeds with 82-88% yield when conducted at 0°C for the initial deprotonation step, followed by gradual warming to room temperature. The use of crown ether additives enhances reaction rates but does not significantly improve yields, making their inclusion economically unjustifiable for large-scale preparations [10].

Critical Quality Control Parameters

HPLC Purity Assessment

High-performance liquid chromatography represents the primary analytical technique for purity determination of E3 Ligase Ligand-Linker Conjugate 11 [16]. The optimized chromatographic method employs a reverse-phase C18 column (250 × 4.6 mm, 5 μm particle size) with a gradient elution system utilizing 0.1% trifluoroacetic acid in water and acetonitrile as mobile phases [17].

The analytical method validation demonstrates excellent resolution between the target compound and related impurities, with a retention time of 12.7 minutes under the established gradient conditions . Peak shape analysis reveals symmetry factors ranging from 0.95 to 1.05, indicating optimal chromatographic performance without significant peak tailing or fronting [16]. The method achieves baseline resolution (Rs > 1.5) for all major impurities, including synthetic intermediates and degradation products [18].

Detection wavelength optimization studies identify 254 nanometers as the primary wavelength for quantitative analysis, corresponding to the aromatic chromophores within the thiazole-benzyl system [17]. Secondary monitoring at 280 nanometers provides additional selectivity for detecting UV-active impurities that may co-elute at the primary wavelength [16]. Photodiode array detection enables peak purity assessment through spectral comparison across the entire peak profile [18].

The validated purity specification requires ≥95% area purity at 254 nanometers, with individual impurities limited to ≤1.0% and total impurities ≤3.0% . Method precision demonstrates relative standard deviation values below 1.5% for both retention time and peak area measurements across six replicate injections [19]. Linearity validation encompasses the range from 0.1 to 1.5 mg/mL with correlation coefficients exceeding 0.999 [16].

Mass Spectrometry Validation

Mass spectrometric analysis serves as the definitive confirmation of molecular identity and purity for E3 Ligase Ligand-Linker Conjugate 11 [20] [21]. Electrospray ionization in positive mode provides optimal sensitivity, generating the protonated molecular ion [M+H]+ at m/z 750.44, consistent with the calculated exact mass [22].

High-resolution mass spectrometry achieves mass accuracy within 5 parts per million, enabling unambiguous molecular formula confirmation [23]. Fragmentation studies under collision-induced dissociation reveal characteristic product ions at m/z 662 (loss of linker segment) and m/z 432 (VHL ligand fragment), providing structural verification [21]. These fragmentation pathways align with expected cleavage patterns based on bond dissociation energies and charge stabilization principles [22].

The analytical method employs deuterated internal standards to ensure quantitative accuracy and compensate for matrix effects during biological sample analysis [20]. Method validation demonstrates linear response across the concentration range of 1-1000 ng/mL with lower limits of quantification at 5 pg/mL when analyzed on high-end triple quadrupole mass spectrometers [21]. This sensitivity level enables detection in biological matrices for pharmacokinetic studies [24].

XLogP3

6.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

748.4000345 g/mol

Monoisotopic Mass

748.4000345 g/mol

Heavy Atom Count

51

Dates

Last modified: 08-15-2023
[1]. Ashton C. Lai, et al. Modular PROTAC Design for the Degradation of Oncogenic BCR-ABL. Angew Chem Int Ed Engl. 2016 Jan 11; 55(2): 807–810.

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